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molecular formula C10H5ClN2S B2645975 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine CAS No. 40142-92-5

4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine

Cat. No. B2645975
M. Wt: 220.67
InChI Key: XZLIYHJQECJFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085586B2

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 8-thia-4,6-diazatricyclo[7.4.0.0[2,7]]trideca-1(9),2,4,6,10,12-hexaen-3-ol (2.0 g, 9.89 mmol, 1.00 equiv) in 1,4-dioxane (15 mL) and POCl3 (4.5 g, 29.35 mmol, 2.97 equiv) under nitrogen. The resulting solution was stirred for 4 h at 90° C. The excess amount of POCl3 was removed under reduced pressure and the residue was diluted with DCM. The resulting mixture was poured into a cooled saturated aqueous sodium bicarbonate, extracted with DCM, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:10) to afford 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0[2,7]]trideca-1(9),2,4,6,10,12-hexaene (0.9 g, 41%) as a white solid.
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:8][C:7]1[C:2]2=[C:3](O)[N:4]=[CH:5][N:6]=1.O=P(Cl)(Cl)[Cl:17]>O1CCOCC1>[Cl:17][C:3]1[N:4]=[CH:5][N:6]=[C:7]2[C:2]=1[C:1]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:8]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=2C3=C(N=CN=C3SC2C=CC=C1)O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 4 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
The excess amount of POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into a cooled saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:10)

Outcomes

Product
Details
Reaction Time
4 h
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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